molecular formula C8H4ClF3O2 B1405158 2,3,5-Trifluoro-4-methoxybenzoyl chloride CAS No. 501701-44-6

2,3,5-Trifluoro-4-methoxybenzoyl chloride

Cat. No.: B1405158
CAS No.: 501701-44-6
M. Wt: 224.56 g/mol
InChI Key: XWXDONPJASVERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trifluoro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H4ClF3O2. It is a clear, colorless liquid with a density of 1.472 g/mL at 25°C and a boiling point of approximately 229.2°C. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3,5-Trifluoro-4-methoxybenzoyl chloride typically involves the reaction of 2,3,5-trifluoro-4-methoxybenzoic acid with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide . The reaction proceeds under reflux conditions, resulting in the formation of the desired benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound follows a multi-step process starting from tetrachlorophthalic anhydride. The steps include:

  • Reaction with methylamine to form N-methyl tetrachlorophthalimide.
  • Fluorination with an alkali metal fluoride to obtain N-methyl tetrafluorophthalimide.
  • Hydrolysis and decarboxylation to produce 2,3,5-trifluoro-4-methoxybenzoic acid.
  • Conversion to the benzoyl chloride derivative using thionyl chloride .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-4-methoxybenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,5-trifluoro-4-methoxybenzoic acid.

    Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of the compound from the corresponding acid.

    N,N-Dimethylformamide: Acts as a catalyst in the synthesis process.

    Water: For hydrolysis reactions.

Major Products

    2,3,5-Trifluoro-4-methoxybenzoic acid: Formed through hydrolysis.

    Amides: Formed through condensation reactions with amines.

Scientific Research Applications

2,3,5-Trifluoro-4-methoxybenzoyl chloride is utilized in various scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, including fluoroquinolone antibiotics.

    Organic Synthesis: Used in the preparation of complex organic molecules and as a reagent in various chemical reactions.

    Material Science: Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,5-Trifluoro-4-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The presence of trifluoromethyl and methoxy groups enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluoro-3-methoxybenzoyl chloride: Similar in structure but differs in the position of the methoxy group.

    3,4,5-Trifluorobenzoyl chloride: Lacks the methoxy group but has similar reactivity.

    2,3,4-Trifluorobenzoyl chloride: Another positional isomer with similar chemical properties.

Uniqueness

2,3,5-Trifluoro-4-methoxybenzoyl chloride is unique due to the specific positioning of the trifluoromethyl and methoxy groups, which confer distinct reactivity and stability. This makes it particularly useful in the synthesis of specific pharmaceutical compounds and other organic molecules.

Properties

IUPAC Name

2,3,5-trifluoro-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c1-14-7-4(10)2-3(8(9)13)5(11)6(7)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXDONPJASVERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trifluoro-4-methoxybenzoyl chloride
Reactant of Route 2
2,3,5-Trifluoro-4-methoxybenzoyl chloride
Reactant of Route 3
Reactant of Route 3
2,3,5-Trifluoro-4-methoxybenzoyl chloride
Reactant of Route 4
Reactant of Route 4
2,3,5-Trifluoro-4-methoxybenzoyl chloride
Reactant of Route 5
Reactant of Route 5
2,3,5-Trifluoro-4-methoxybenzoyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,3,5-Trifluoro-4-methoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.